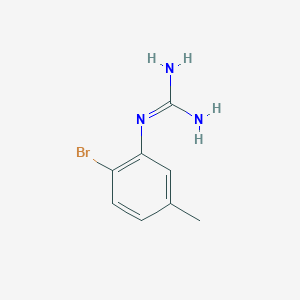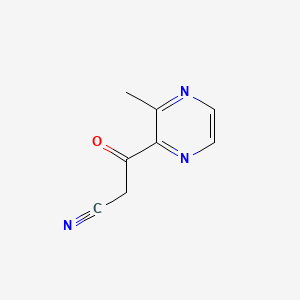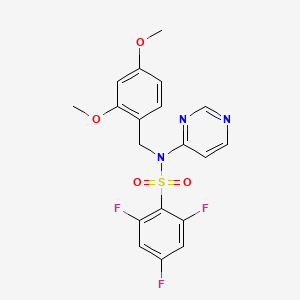
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, trifluoromethyl, and pyrimidinyl groups attached to a benzenesulfonamide core, which contributes to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2,4-Dimethoxybenzyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable nucleophile, such as an amine, under acidic or basic conditions to form the benzyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Coupling with Pyrimidinyl Group: The final step involves coupling the intermediate with a pyrimidinyl derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-3-(4-pyrimidinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(3-pyridinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide stands out due to the presence of both trifluoromethyl and pyrimidinyl groups, which confer unique chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific applications.
Propiedades
Fórmula molecular |
C19H16F3N3O4S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-2,4,6-trifluoro-N-pyrimidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H16F3N3O4S/c1-28-14-4-3-12(17(9-14)29-2)10-25(18-5-6-23-11-24-18)30(26,27)19-15(21)7-13(20)8-16(19)22/h3-9,11H,10H2,1-2H3 |
Clave InChI |
JPCPIBFSKYYBCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN(C2=NC=NC=C2)S(=O)(=O)C3=C(C=C(C=C3F)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



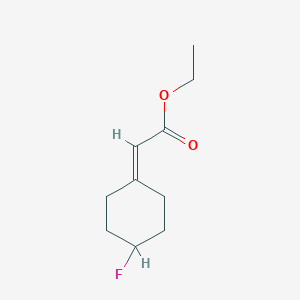
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)

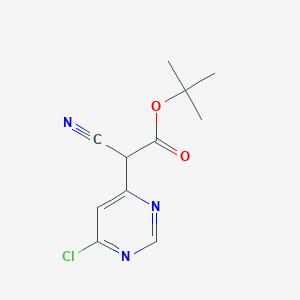
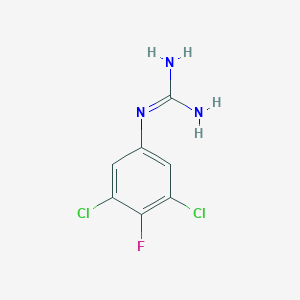

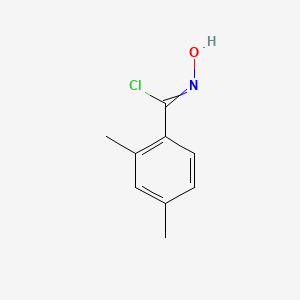
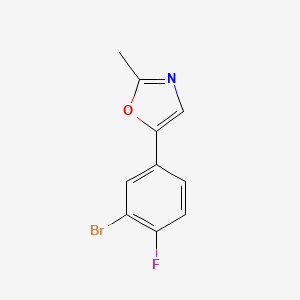
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)

